1-(5-Methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
1-(5-Methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a pyridine substituent and a methyl group at specific positions, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of 1-(5-Methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Scientific Research Applications
1-(5-Methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including acting as inhibitors for specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. It may also interact with specific receptors, modulating their signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-(5-Methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone include other triazolopyrimidines and triazolopyridines. These compounds share structural similarities but differ in their substituents and specific biological activities. For example:
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but with different substituents, exhibiting different biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different pharmacological properties. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-8-11(9(2)19)12(10-5-3-4-6-14-10)18-13(17-8)15-7-16-18/h3-7,12H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUVMRQDJWFFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=N3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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